molecular formula C13H9F3N4OS2 B2715966 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-75-9

3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2715966
CAS No.: 869074-75-9
M. Wt: 358.36
InChI Key: MGZHXDXLZODNDF-UHFFFAOYSA-N
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Description

3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterobicyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. The molecule is substituted at position 3 with a methyl group and at position 7 with a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety. The trifluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.

Structurally analogous compounds within the thiadiazolo-triazinone class have demonstrated diverse pharmacological activities, including anti-tubercular, anti-HIV, and anticancer effects .

Properties

IUPAC Name

3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS2/c1-7-10(21)20-11(18-17-7)23-12(19-20)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZHXDXLZODNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with cyanogen bromide to form the desired thiadiazolo triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thiadiazolo-triazinone derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Structural and Functional Modifications

3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one () 3-Substituent: tert-butyl (bulky, lipophilic group). 7-Substituent: A ketone-linked ethylsulfanyl group bearing a difluoromethoxy phenyl ring. Activity: No explicit biological data are provided, but the difluoromethoxy group may enhance membrane permeability due to fluorine’s electronegativity .

7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one ()

  • 3-Substituent : Methyl (smaller alkyl group).
  • 7-Substituent : Direct 3-chlorophenyl substitution without a sulfanyl linker.
  • Activity : Chlorine’s electron-withdrawing effects may improve target interaction, but activity data are unavailable .

Anti-tubercular thiadiazolo-triazinones () Derivatives with a tert-butyl group at position 3 and aryl groups at position 7 exhibited potent activity against Mycobacterium tuberculosis: 5a (3-tert-butyl, 7-phenyl): MIC = 1.25 µg/mL. 5k (3-tert-butyl, 7-4-fluorophenyl): MIC = 0.625 µg/mL . Comparison: The tert-butyl group may enhance hydrophobic interactions, while electron-deficient aryl groups (e.g., fluorophenyl) improve potency. The target compound’s trifluoromethylbenzyl group could offer similar advantages.

Triazolo-Thiadiazine Derivatives ()

Compounds like 6-(4-fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine differ in their fused ring system but share structural motifs. These analogs emphasize the importance of fluorinated aryl groups in modulating bioactivity .

Pesticide-Related Triazines ()

Triazine derivatives such as triflusulfuron-methyl are structurally distinct but highlight the role of trifluoromethyl groups in agrochemical applications. This underscores the versatility of trifluoromethyl substitutions across chemical classes .

Comparative Data Table

Compound Name 3-Substituent 7-Substituent Biological Activity (MIC, µg/mL) Reference
3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Methyl 4-(Trifluoromethyl)benzylsulfanyl Not reported -
3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[...]-4-one (Ev2) tert-Butyl 2-(Difluoromethoxy)phenylethylsulfanyl Not tested
5a: 3-tert-butyl-7-phenyl-4H-[1,3,4]thiadiazolo[...]-4-one (Ev3) tert-Butyl Phenyl 1.25 (Anti-tubercular)
5k: 3-tert-butyl-7-(4-fluorophenyl)-4H-[1,3,4]thiadiazolo[...]-4-one (Ev3) tert-Butyl 4-Fluorophenyl 0.625 (Anti-tubercular)

Key Research Findings

  • Substituent Effects : Bulky 3-substituents (e.g., tert-butyl) correlate with enhanced anti-tubercular activity, likely due to improved hydrophobic binding .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at position 7 increase potency, as seen in compound 5k (MIC = 0.625 µg/mL) .

Biological Activity

The compound 3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1058231-80-3
  • Molecular Formula : C₁₅H₁₂F₃N₅S₂
  • Molecular Weight : 385.41 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

A specific study reported that the compound reduced cell viability by 50% at a concentration of 10 µM in MCF-7 cells after 48 hours of exposure .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The sulfur-containing moiety may interact with thiol groups in enzymes, inhibiting their function.
  • DNA Interaction : The triazine ring can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including our compound against clinical isolates. The results indicated a promising antibacterial effect with lower MIC values compared to standard antibiotics.

Study 2: Anticancer Screening

In another investigation focused on anticancer activity, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability and increased apoptotic markers.

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